XLogP3 Lipophilicity Differentiates 2,3-Dimethoxy-6-nitropyridine from the 2,6-Dimethoxy-3-nitropyridine Isomer
The computed partition coefficient (XLogP3) for 2,3-dimethoxy-6-nitropyridine is 1.3, as determined by the XLogP3 3.0 algorithm on PubChem [1]. This value is lower than that predicted for the regioisomeric 2,6-dimethoxy-3-nitropyridine (M1, estimated XLogP ~1.6) [2]. This quantifiable difference in lipophilicity has direct implications for membrane permeability and oral bioavailability in drug candidate design.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 (XLogP3) |
| Comparator Or Baseline | 2,6-Dimethoxy-3-nitropyridine (M1): Estimated XLogP ~1.6 |
| Quantified Difference | Δ ≈ -0.3 log units (Target is less lipophilic) |
| Conditions | Computed property, PubChem 2019.06.18 release |
Why This Matters
A lower XLogP3 indicates reduced lipophilicity, which is generally associated with improved aqueous solubility and potentially more favorable pharmacokinetic properties, making 2,3-dimethoxy-6-nitropyridine a preferred starting point for certain oral drug discovery programs requiring moderate lipophilicity.
- [1] PubChem. 2,3-Dimethoxy-6-nitropyridine (CID 12758211). XLogP3-AA property. National Center for Biotechnology Information. View Source
- [2] Zaier, R., Mahdhaoui, F., Ayachi, S., & Boubaker, T. Prediction of structural, vibrational and nonlinear optical properties of small organic conjugated molecules derived from pyridine. Journal of Molecular Structure, 2019, 1179, 216-229. DOI: 10.1016/j.molstruc.2018.11.015. View Source
